molecular formula C9H9ClO B135402 Chloropropiophenone CAS No. 936-59-4

Chloropropiophenone

Cat. No. B135402
CAS RN: 936-59-4
M. Wt: 168.62 g/mol
InChI Key: KTJRGPZVSKWRTJ-UHFFFAOYSA-N
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Description

Chloropropiophenone is a chemical compound that is part of the broader family of chlorinated organic molecules. It is characterized by the presence of a chloro group attached to a propiophenone structure. The compound is of interest in various chemical research areas, including organic synthesis and material science. While the provided papers do not directly discuss chloropropiophenone, they do provide insights into the behavior of chlorinated phenolic compounds and related structures, which can be extrapolated to understand the properties and reactivity of chloropropiophenone .

Synthesis Analysis

The synthesis of chlorinated organic compounds can be complex, involving multiple steps and various reagents. For instance, the synthesis of chloro-substituted subphthalocyanines is described as highly efficient when employing a boron trichloride solution in p-xylene . Similarly, chloropropiophenone could be synthesized through chlorination reactions or by employing specific reagents that introduce the chloro group into the propiophenone framework. The synthesis of related compounds often requires careful control of reaction conditions to achieve the desired selectivity and yield .

Molecular Structure Analysis

The molecular structure of chlorinated compounds is crucial in determining their physical and chemical properties. For example, the study of chlorinated 2-phenoxyphenols involved structure determination by NMR and GC-MS, which are common techniques for elucidating the structure of organic compounds . The molecular structure of chloropropiophenone would similarly be characterized by spectroscopic methods to confirm the position of the chloro group and the overall molecular conformation .

Chemical Reactions Analysis

Chlorinated phenolic compounds are known to undergo various chemical reactions, including electrophilic aromatic substitution and oxidation . The reactivity of chloropropiophenone would likely be influenced by the presence of the chloro group, which can activate the phenyl ring towards further substitution reactions. The compound may also participate in reactions typical of ketones, such as nucleophilic addition or condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated organic compounds can vary widely depending on their specific structure. For instance, the electroreduction of β-chloropropiophenone has been studied, revealing insights into the stability of its reduction products . The solubility, melting point, and reactivity of chloropropiophenone would be influenced by the electron-withdrawing effect of the chloro group and the ketone functionality. These properties are essential for the practical application and handling of the compound .

Scientific Research Applications

  • Pharmaceutical Industry

    • Chloropropiophenone is used as an intermediate in the synthesis of various medications .
    • Its unique chemical properties make it an essential component in the production of pharmaceutical drugs, including analgesics and anti-inflammatory agents .
  • Cancer Research

    • Chloropropiophenone has been found to exhibit potential anti-cancer properties .
    • It is a subject of ongoing research and development for the treatment of various types of cancer .
  • Law Enforcement

    • Chloropropiophenone is a key ingredient in the production of tear gas, also known as CS gas .
    • It is commonly used by law enforcement agencies for riot control and crowd dispersal .
    • The irritant effects of chloropropiophenone make it an effective non-lethal tool for maintaining public order and safety .
  • Organic Chemistry

    • Chloropropiophenone has been utilized in the field of organic chemistry .
    • Its unique chemical structure and reactivity make it a valuable reagent for various organic synthesis reactions .
    • This allows chemists to create new compounds and materials with diverse properties and applications .
  • Agriculture

    • The potential applications of Chloropropiophenone in agriculture are currently under research .
    • Its versatile nature and chemical properties have led to ongoing research into its potential applications in this field .
  • Environmental Remediation

    • Chloropropiophenone may also have potential applications in environmental remediation .
    • Its chemical properties could potentially be harnessed to address various environmental challenges .
  • Material Science

    • Chloropropiophenone’s versatile nature and chemical properties have led to ongoing research into its potential applications in material science .
    • Its unique chemical structure and reactivity make it a valuable reagent for various organic synthesis reactions, allowing chemists to create new compounds and materials with diverse properties and applications .
  • Asymmetric Reduction

    • Chloropropiophenone has been used in the asymmetric reduction of (S)-3-chloro-1-phenylpropanol using preheated Candida utilis cells immobilized in calcium alginate gel beads .
    • This process is significant in the field of organic chemistry as it allows for the production of chiral molecules, which are essential in many areas of chemistry and biology .
  • Synthesis of ®-3-chloro-1-phenyl-1-propanol

    • Chloropropiophenone has been used in the synthesis of ®-3-chloro-1-phenyl-1-propanol via asymmetric reduction using in-situ generated oxazaborolidine catalyst derived from (S)-α,α-diphenylprolinol .
    • This compound has potential applications in the pharmaceutical industry .
  • Organic Building Blocks

    • Chloropropiophenone is used as an organic building block in various chemical reactions .
    • Its unique chemical structure makes it a valuable component in the synthesis of complex organic molecules .
  • Chemical Safety

    • Despite its numerous uses and benefits, it is important to note that chloropropiophenone should be handled with care and in accordance with appropriate safety protocols .
    • As with any chemical compound, proper handling and disposal are essential to minimize any potential risks associated with its use .
  • Innovation and Exploration

    • Chloropropiophenone has proven to be a valuable and versatile compound with significant potential for further exploration and innovation .
    • As research into its properties and applications continues, we may uncover even more ways to leverage the power of chloropropiophenone for the betterment of society .
  • Asymmetric Reduction

    • Chloropropiophenone has been used in the asymmetric reduction of (S)-3-chloro-1-phenylpropanol using preheated Candida utilis cells immobilized in calcium alginate gel beads .
    • This process is significant in the field of organic chemistry as it allows for the production of chiral molecules, which are essential in many areas of chemistry and biology .
  • Synthesis of ®-3-chloro-1-phenyl-1-propanol

    • Chloropropiophenone has been used in the synthesis of ®-3-chloro-1-phenyl-1-propanol via asymmetric reduction using in-situ generated oxazaborolidine catalyst derived from (S)-α,α-diphenylprolinol .
    • This compound has potential applications in the pharmaceutical industry .
  • Organic Building Blocks

    • Chloropropiophenone is used as an organic building block in various chemical reactions .
    • Its unique chemical structure makes it a valuable component in the synthesis of complex organic molecules .
  • Chemical Safety

    • Despite its numerous uses and benefits, it is important to note that chloropropiophenone should be handled with care and in accordance with appropriate safety protocols .
    • As with any chemical compound, proper handling and disposal are essential to minimize any potential risks associated with its use .
  • Innovation and Exploration

    • Chloropropiophenone has proven to be a valuable and versatile compound with significant potential for further exploration and innovation .
    • As research into its properties and applications continues, we may uncover even more ways to leverage the power of chloropropiophenone for the betterment of society .

Safety And Hazards

Chloropropiophenone can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eyes .

Future Directions

Future research related to Chloropropiophenone and biocatalysis will focus on unexplored novel areas like development of artificial metallo-enzymes, non-natural reactions catalysed by enzymes, biocatalytic cascades, enzyme-catalysed protein conjugations, metabolic pathways for chemical biosynthesis, and computations .

properties

IUPAC Name

3-chloro-1-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTJRGPZVSKWRTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5061324
Record name 1-Propanone, 3-chloro-1-phenyl-
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Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloropropiophenone

CAS RN

936-59-4
Record name 3-Chloropropiophenone
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Record name 3-Chloropropiophenone
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Record name 3-Chloropropiophenone
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Record name 3-Chloropropiophenone
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Record name 1-Propanone, 3-chloro-1-phenyl-
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Record name β-chloropropiophenone
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Synthesis routes and methods I

Procedure details

The procedure given in Example 135 was followed using 3-isopropyl-2-oxo-2,3-dihydro-benzimidazole-1-carboxylic acid (piperidin-4-ylmethyl)-amide and 3-chloro-4′-fluoropropiophenone as a reactant, instead of 3-cyclopropyl-2-oxo-2,3-dihydro-benzimidazole-1-carboxylic acid (piperidin-4-ylmethyl)-amide and 3-chloropropiophenone, to give the title compound.

Synthesis routes and methods II

Procedure details

The procedure given in Example 135 was followed using 3-isopropyl-2-oxo-2,3-dihydro-benzimidazole-1-carboxylic acid (piperidin-4-ylmethyl)-amide and 3-chloro-4′-methoxypropiophenone as a reactant, instead of 3-cyclopropyl-2-oxo-2,3-dihydro-benzimidazole-1-carboxylic acid (piperidin-4-ylmethyl)-amide and 3-chloropropiophenone, to give the title compound.

Synthesis routes and methods III

Procedure details

The procedure given in Example 135 was followed using 3-isopropyl-2-oxo-2,3-dihydro-benzimidazole-1-carboxylic acid (piperidin-4-ylmethyl)-amide and 3-chloro-4′-chloropropiophenone as a reactant, instead of 3-cyclopropyl-2-oxo-2,3-dihydro-benzimidazole-1-carboxylic acid (piperidin-4-ylmethyl)-amide and 3-chloropropiophenone, to give the title compound.

Synthesis routes and methods IV

Procedure details

The procedure given in Example 135 was followed using 3-isopropyl-2-oxo-2,3-dihydro-benzimidazole-1-carboxylic acid (piperidin-4-ylmethyl)-amide and 3-chloro-4′-methylpropiophenone as a reactant, instead of 3-cyclopropyl-2-oxo-2,3-dihydro-benzimidazole-1-carboxylic acid (piperidin-4-ylmethyl)-amide and 3-chloropropiophenone, to give the title compound.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chloropropiophenone
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